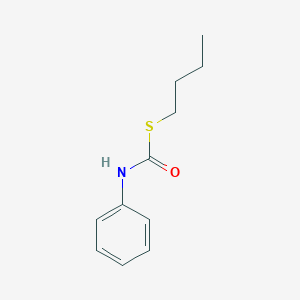

S-butyl phenylthiocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

17425-13-7 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

S-butyl N-phenylcarbamothioate |

InChI |

InChI=1S/C11H15NOS/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |

InChI Key |

RBMBWWIPNLXVQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for S Butyl Phenylthiocarbamate

Direct Synthesis Routes

The most straightforward methods for synthesizing S-butyl phenylthiocarbamate involve the direct combination of specific precursors.

The principal direct route for the synthesis of S-butyl N-phenylthiocarbamate is the addition reaction between phenyl isocyanate and 1-butanethiol (B90362). researchgate.netcdnsciencepub.comacs.org This reaction is a specific example of the general synthesis of S-alkyl thiocarbamates from the reaction of isocyanates with thiols. tdx.catacs.orgnih.govresearchgate.net The reaction proceeds efficiently, often facilitated by a catalyst, to yield the desired thiocarbamate product.

The uncatalyzed reaction can be slow, but the addition of a basic catalyst, such as a tertiary amine, significantly accelerates the process. researchgate.netacs.org Kinetic studies have been performed to understand the variables influencing the reaction rate, providing valuable data on reaction conditions. cdnsciencepub.comresearchgate.net

Table 1: Catalytic Coefficients for the Tributylamine-Catalyzed Reaction of Phenyl Isocyanate with 1-Butanethiol in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Catalytic Coefficient (k_c) |

| Aromatic Solvents | ||

| Benzene | 2.28 | 0.0833 |

| Toluene (B28343) | 2.38 | 0.0905 |

| Chlorobenzene | 5.62 | 0.178 |

| Anisole | 4.33 | 0.200 |

| Ethyl Benzoate | 6.02 | 0.233 |

| Aliphatic Solvents | ||

| n-Hexane | 1.89 | 0.0385 |

| Cyclohexane | 2.02 | 0.0400 |

| Di-n-butyl ether | 3.06 | 0.0500 |

| Ethyl Acetate | 6.02 | 0.147 |

| Acetonitrile (B52724) | 37.5 | 0.350 |

Data sourced from a kinetic study on the tributylamine-catalyzed reaction. cdnsciencepub.com

Several alternative methods have been developed for the synthesis of S-alkyl thiocarbamates, offering versatility and compatibility with various functional groups.

Mitsunobu-Based Protocol : A mild and efficient one-pot synthesis uses thiols, amines, and gaseous carbon dioxide in the presence of a Mitsunobu reagent (e.g., DEAD/Ph₃P). organic-chemistry.org This method forms a transient carbamic acid from the amine and CO₂, which is then attacked by the thiol to form the S-alkyl thiocarbamate in high yields (80-99%) under ambient conditions. organic-chemistry.org

From Isocyanides and Thiosulfonates : Secondary S-alkyl and S-aryl thiocarbamates can be synthesized from readily available isocyanides and thiosulfonates. uantwerpen.be This approach is catalyzed by inexpensive sodium iodide (NaI) and proceeds under mild conditions, using isopropanol (B130326) as both a reactant and a green solvent. uantwerpen.be

From Disulfides and Isocyanates : Another novel route involves the reductive cleavage of disulfides with a Zinc/Aluminum Trichloride (Zn/AlCl₃) system to form zinc thiolates. scispace.com These intermediates then react with isocyanates to produce S-alkyl or S-aryl thiocarbamates. scispace.com

From Xanthates (Newman-Kwart Rearrangement) : While typically used for synthesizing O-alkyl thiocarbamates, xanthate chemistry can be adapted. mdpi.com A related and significant reaction is the Newman-Kwart rearrangement, a thermal method that converts O-aryl thiocarbamates into their more thermodynamically stable S-aryl isomers. thieme-connect.com This rearrangement is a key step in converting phenols to thiophenols. thieme-connect.com

Reaction of Phenyl Isothiocyanate with Butylamine

Mechanistic Investigations of this compound Formation

The formation of S-butyl N-phenylthiocarbamate from phenyl isocyanate and 1-butanethiol proceeds through a well-understood mechanism involving nucleophilic addition. tdx.catnih.gov

The reaction is initiated by the nucleophilic attack of the sulfur atom of the 1-butanethiol on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). nih.gov This is followed by a proton transfer from the sulfur to the nitrogen atom, resulting in the final thiocarbamate product.

In base-catalyzed reactions, particularly with tertiary amines, the catalyst plays a crucial role. The proposed mechanism suggests that the tertiary amine forms a complex with the thiol, which increases the nucleophilicity of the sulfur atom, thereby accelerating its attack on the isocyanate. tdx.catresearchgate.net The reaction is generally first-order with respect to the concentrations of the thiol, the isocyanate, and the tertiary amine catalyst. researchgate.netacs.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Catalysis : The choice of catalyst is critical. Tertiary amines such as triethylamine, tributylamine, and the highly effective triethylenediamine are commonly used to accelerate the reaction between isocyanates and thiols. researchgate.netresearchgate.netscribd.com The catalytic activity generally correlates with the basicity of the amine. researchgate.netscribd.com More advanced catalytic systems, such as rare-earth-metal amides (e.g., La[N(SiMe₃)₂]₃), have also proven effective for this transformation under mild conditions. acs.org

Solvent Selection : The reaction rate is significantly influenced by the solvent. researchgate.netcdnsciencepub.com Kinetic studies have shown that the reaction rate generally increases with the dielectric constant of the solvent. cdnsciencepub.com Aromatic solvents like toluene and chlorobenzene, and polar aprotic solvents like acetonitrile, tend to facilitate higher reaction rates compared to non-polar aliphatic solvents like hexane. cdnsciencepub.comresearchgate.net

Temperature Control : The addition of thiols to isocyanates is typically exothermic and can proceed efficiently at mild temperatures, often around 25°C. researchgate.netcdnsciencepub.comacs.org Controlling the temperature is important for preventing potential side reactions and ensuring the stability of the product.

Purity of Reagents : The use of pure starting materials is essential for obtaining a high-purity product. The presence of contaminating amines in the thiol reagent could lead to the formation of undesired urea (B33335) byproducts, while moisture can react with the isocyanate. The absence of side-reactions, such as the formation of allophanates which can occur in polyurethane synthesis, is an advantage of the thiol-isocyanate reaction. tdx.cat

Structural Elucidation and Conformational Analysis of S Butyl Phenylthiocarbamate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the initial identification and structural confirmation of S-butyl phenylthiocarbamate. Analysis of its interaction with electromagnetic radiation at various frequencies provides a detailed fingerprint of its functional groups and atomic arrangement.

Infrared (IR) Spectroscopy Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of S-n-butyl phenylthiocarbamate, recorded in a potassium bromide (KBr) matrix, shows several characteristic absorption bands. A strong, sharp band at 3307 cm⁻¹ corresponds to the N-H stretching vibration. The carbonyl group (C=O) stretching is observed as a very strong absorption at 1623 cm⁻¹. Other significant peaks include those for C-H stretching of the butyl and phenyl groups around 2975 cm⁻¹ and aromatic C=C stretching in the 1496 cm⁻¹ region.

Table 1: Key IR Absorption Bands for S-n-Butyl Phenylthiocarbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3307 | Strong | N-H Stretch |

| 2975 | Strong | C-H Stretch (Aliphatic) |

| 1623 | Very Strong | C=O Stretch (Amide I) |

| 1496 | Medium | C=C Stretch (Aromatic) |

| 1280 | Strong | C-N Stretch / N-H Bend (Amide II/III) |

| 755 | Very Strong | C-H Out-of-plane Bend (Aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives insight into the electronic environment and connectivity of hydrogen atoms. For S-n-butyl phenylthiocarbamate in a deuterated chloroform (B151607) (CDCl₃) solvent, a broad singlet appears at approximately 8.28 ppm, characteristic of the amide proton (NH). The aromatic protons of the phenyl group appear as a multiplet around 7.18 ppm. The protons of the n-butyl group are observed as distinct signals in the upfield region: a triplet at 2.85 ppm corresponding to the two protons on the carbon adjacent to the sulfur atom (S-CH₂), two multiplets for the subsequent methylene (B1212753) groups at approximately 1.55 and 1.35 ppm, and a triplet at 0.88 ppm for the terminal methyl group protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the thiocarbamate group is typically found significantly downfield. In the spectrum of S-n-butyl phenylthiocarbamate, this signal appears at 188.1 ppm. The aromatic carbons resonate in the range of 121.2 to 138.0 ppm. The carbons of the n-butyl group are observed at distinct upfield chemical shifts.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for S-n-Butyl Phenylthiocarbamate in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 8.28 (br s, 1H) | -NH | 188.1 | C=O |

| 7.18 (m, 5H) | Ar-H | 138.0, 129.0, 126.0, 121.2 | Ar-C |

| 2.85 (t, 2H) | S-CH₂- | (Data not fully reported) | S-CH₂- |

| 1.55 (m, 2H) | -CH₂- | -CH₂- | |

| 1.35 (m, 2H) | -CH₂- | -CH₂- | |

| 0.88 (t, 3H) | -CH₃ | -CH₃ |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues about its structure. The calculated molecular weight for this compound (C₁₁H₁₅NOS) is 209.31 g/mol . Mass spectrometric analysis confirms this with a found molecular ion peak (M⁺) at m/z = 209.

Advanced Structural Determination Techniques

While spectroscopy provides evidence for the chemical structure, X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state. scribd.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which atomic positions, bond lengths, and bond angles can be determined with high precision. scribd.com

As of the latest available literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, studies on closely related compounds, such as (S)-butan-2-yl N-(4-substituted-phenyl)thiocarbamates, have been successfully conducted. iucr.org These studies reveal that such molecules often crystallize in chiral space groups and form intermolecular hydrogen bonds between the amide proton (N-H) and the sulfur atom of a neighboring molecule, creating stable, ordered packing arrangements in the crystal lattice. iucr.org A crystallographic study of this compound would definitively establish its solid-state conformation, including the planarity of the phenylthiocarbamate core and the specific torsion angles describing the orientation of the butyl group.

Theoretical and Computational Studies on Molecular Conformation and Stability

Theoretical and computational chemistry methods are powerful tools for investigating molecular properties that may be difficult to observe experimentally, such as the relative stability of different conformations. mdpi.com These studies use principles of quantum mechanics to model the electronic structure and predict the geometry, energy, and reactivity of molecules.

For this compound, key conformational questions involve the rotation around the C-N and C-S single bonds. Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface associated with these rotations. This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). thieme-connect.com Such calculations would likely show a preference for a planar or near-planar arrangement of the Ph-NH-C(=O)-S fragment due to delocalization of the nitrogen lone pair into the carbonyl group.

Furthermore, computational studies can provide insights into the molecule's electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich regions (like the oxygen and sulfur atoms) and electron-poor regions (like the amide proton), which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe the molecule's electronic reactivity. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

While specific computational studies focusing solely on this compound are not prominent in the literature, the methodologies are well-established and provide a robust framework for understanding its conformational preferences and electronic structure. mdpi.com

Reactivity and Chemical Transformations of S Butyl Phenylthiocarbamate

Oxidation Pathways and Mechanisms

The sulfur atom in S-butyl phenylthiocarbamate is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic properties and reactivity of the molecule.

The oxidation of S-alkyl thiocarbamates, such as this compound, proceeds sequentially. The initial oxidation converts the sulfide (B99878) to a sulfoxide (S=O), and further oxidation yields the corresponding sulfone (SO₂). This process is a common pathway for the metabolic and environmental degradation of thiocarbamate herbicides. who.int The resulting sulfoxide and sulfone derivatives are generally more reactive than the parent thiocarbamate. Specifically, these oxidized products act as more potent carbamoylating agents, capable of reacting efficiently with nucleophiles like cysteine. nih.gov This increased reactivity is attributed to the enhanced electrophilicity of the carbonyl carbon upon oxidation of the sulfur atom.

Studies on analogous N,N-dialkyl-S-thiocarbamates confirm their conversion to sulfoxide or sulfone derivatives through both chemical and metabolic S-oxidation. For instance, the herbicide thiobencarb (B1683131), an S-benzyl thiocarbamate, is known to be oxidized to thiobencarb sulfoxide.

Peracids, such as perbenzoic acid or meta-chloroperbenzoic acid (m-CPBA), are effective reagents for the S-oxidation of thiocarbamates. Research on various N,N-dialkyl-S-thiocarbamates demonstrates that these reagents can produce both sulfoxide and sulfone derivatives. The reaction presumably proceeds through the formation of a thiocarbamate sulfoxide intermediate, which can then be further oxidized by another equivalent of the peracid to the thiocarbamate sulfone.

The chemoselective oxidation of sulfides to either sulfoxides or sulfones can often be controlled by the stoichiometry of the oxidizing agent. organic-chemistry.org A variety of oxidizing systems have been developed for the controlled oxidation of sulfides, which are applicable to thiocarbamates. jchemrev.com

Table 1: Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent/System | Product Selectivity | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | organic-chemistry.org |

| Peroxomonosulfuric acid | Sulfoxide or Sulfone | |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone | acs.org |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | jchemrev.com |

Formation of Thiocarbamate Sulfoxide and Sulfone Derivatives

Hydrolytic Stability and Degradation Kinetics

S-alkyl thiocarbamates are generally characterized by their stability. The thiocarbamate bond in these compounds is resistant to hydrolysis over a wide pH range, particularly under neutral and mildly acidic conditions. ucanr.edu For example, studies on related S-alkyl thiocarbamates show they are very stable at pH 2 or 10. who.int The herbicide thiobencarb is reported to be stable in water at pH levels from 5 to 9 for at least 30 days. waterquality.gov.au

Rearrangement Reactions

The Newman-Kwart rearrangement (NKR) is a well-established thermal or catalyzed intramolecular reaction that converts O-aryl thiocarbamates into the isomeric S-aryl thiocarbamates. wikipedia.orgorganic-chemistry.org This reaction involves the migration of an aryl group from the oxygen atom to the sulfur atom, driven by the formation of a more thermodynamically stable C=O double bond from a C=S double bond. organic-chemistry.org

This compound is an S-alkyl thiocarbamate and, therefore, is not a substrate for the classical Newman-Kwart rearrangement, which requires an O-aryl linkage. Instead, this compound would be considered a product of an analogous reaction where an alkyl group migrates, or more commonly, it is synthesized through other routes, such as the reaction of a thiol with an isocyanate or a carbamoyl (B1232498) chloride. wikipedia.org

The primary synthetic utility of the NKR is to provide access to S-aryl thiocarbamates, which are valuable intermediates. wikipedia.orgthieme-connect.com These S-aryl thiocarbamates can then be easily hydrolyzed under alkaline conditions to produce thiophenols, a class of compounds that can be difficult to synthesize directly from phenols. wikipedia.orgorganic-chemistry.org The NKR typically requires high temperatures (200-300 °C), although catalytic versions using palladium or other mediators can proceed under milder conditions. wikipedia.orgacs.orgorganic-chemistry.orgnih.gov

Derivatization and Functionalization Strategies for Analytical and Synthetic Applications

The functional groups within this compound offer several sites for derivatization, which can be exploited for both analytical detection and synthetic modifications.

For analytical purposes, derivatization is often necessary to improve the volatility or detectability of pesticides for techniques like gas chromatography (GC). nih.gov While specific methods for this compound are not detailed, general strategies for carbamate (B1207046) and thiocarbamate analysis are applicable. These can include hydrolysis followed by derivatization of the resulting amine or thiol, or direct derivatization of the N-H bond if present. eurl-pesticides.eu For compounds with aromatic rings, electrophilic substitution on the phenyl group is a potential route for introducing functional handles. Methods for dithiocarbamate (B8719985) analysis often involve digestion to release carbon disulfide or derivatization with agents like methyl iodide for LC/MS or GC/MS analysis. encyclopedia.pubresearchgate.net

From a synthetic perspective, the thiocarbamate moiety itself can be a versatile functional group. As mentioned, oxidation to the sulfoxide or sulfone dramatically increases its reactivity as a carbamoylating agent, which can be used to transfer the carbamoyl group to other nucleophiles. nih.gov Furthermore, dithiocarbamates, which are structurally related, are widely used as ligands in coordination chemistry and as precursors for the synthesis of functionalized heterocycles or nanoparticles, suggesting that this compound could be explored in similar applications. researchgate.netnih.gov Recent synthetic methods also highlight the construction of S-thiocarbamates from readily available starting materials, underscoring their importance as building blocks in organic synthesis. rsc.orgrsc.orgresearchgate.net

Biological and Biochemical Studies of S Butyl Phenylthiocarbamate

Biochemical Pathway Modulation

The biological and biochemical effects of S-butyl phenylthiocarbamate and related thiocarbamate compounds are primarily understood through their role as herbicides. Their mechanism of action involves the modulation of critical biochemical pathways within target organisms, particularly plants.

A significant mode of action for thiocarbamate herbicides is the inhibition of fatty acid elongation. nih.govoup.com This class of compounds has been shown to interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of surface waxes and suberin in plants. nih.govoup.com The inhibition of VLCFA synthesis is considered a key factor in the toxicity of these herbicides. nih.govoup.com

Studies on thiocarbamates like pebulate (B75496) have demonstrated a significant inhibition of VLCFA synthesis in plants at certain concentrations. nih.gov The sulfoxide (B87167) derivatives of these compounds, which are thought to be the active metabolites in vivo, are also potent inhibitors. nih.govoup.com This inhibition of fatty acid elongation disrupts the formation of protective surface layers, leading to the phytotoxic effects observed. oup.com

Furthermore, thiocarbamates, after metabolic activation to their sulfoxide forms, are effective carbamoylating agents of thiols. nih.gov This reactivity can lead to the inhibition of enzymes that rely on sulfhydryl groups (-SH) for their activity. cambridge.org For instance, some thiocarbamates have been shown to inhibit aldehyde dehydrogenase and nonspecific esterase activity. acs.org The covalent modification of cysteine residues in enzymes is a proposed mechanism for this inhibition. acs.org

The inhibitory action of thiocarbamates on enzymes can be influenced by the structure of the compound. For example, the size of the nitrogen substituents on the thiocarbamate molecule can affect the extent of covalent modification of proteins. acs.org

It is important to note that an enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org This can occur through reversible or irreversible binding to the enzyme's active site or another site that affects the enzyme's function. wikipedia.org

Table 1: Effects of Thiocarbamates on Enzyme Activity

| Compound Class | Target Enzyme/Process | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Thiocarbamates | Fatty Acid Elongases | Inhibition of very-long-chain fatty acid (VLCFA) synthesis | nih.govoup.com |

| Thiocarbamate Sulfoxides | Enzymes with sulfhydryl groups | Carbamoylation of thiol groups, covalent modification of cysteine residues | nih.govcambridge.orgacs.org |

| Thiocarbamates | Aldehyde Dehydrogenase | Not fully elucidated, likely involves covalent modification | acs.org |

| Thiocarbamates | Nonspecific Esterases | Not fully elucidated, likely involves covalent modification | acs.org |

The interactions of this compound and its class of compounds with cellular biomolecules are complex and play a significant role in their biological activity. frontiersin.org These interactions are not limited to enzymes and extend to other crucial molecules within the cell. longdom.org

Thiocarbamate sulfoxides, the activated forms of thiocarbamate herbicides, are known to be effective carbamoylating agents for glutathione (B108866) and other thiols within tissues. nih.gov This interaction leads to the formation of S-(N,N-dialkylaminocarbonyl)cysteine adducts on proteins, such as globin. acs.org The formation of these adducts represents a covalent modification of cellular biomolecules, which can alter their function. acs.org

The cellular environment is a crowded space where weak, multivalent, and transient interactions between biomolecules are common and important for cellular processes. nih.govelifesciences.org The introduction of a foreign compound like a thiocarbamate can disrupt this delicate balance of interactions. The reactivity of thiocarbamate sulfoxides with sulfhydryl groups suggests potential interactions with a wide range of proteins and peptides containing cysteine residues. cambridge.org

The binding of small molecules to biomolecules can be influenced by various forces, including electrostatic, hydrophobic, and van der Waals interactions. longdom.org In the case of organotin dithiocarbamate (B8719985) complexes, it is suggested that they may interact with DNA by binding to the external phosphate (B84403) groups, similar to cisplatin. nih.govpreprints.org While this compound is not an organotin complex, this highlights the potential for thiocarbamate-containing molecules to interact with nucleic acids.

The study of these interactions is crucial for understanding not only the mechanisms of toxicity but also for the potential development of new therapeutic agents. frontiersin.org The ability to modulate biomolecular interactions is a key aspect of drug discovery and design.

Table 2: Interactions of Thiocarbamates with Cellular Biomolecules

| Interacting Molecule | Type of Interaction | Consequence | Reference |

|---|---|---|---|

| Glutathione and other thiols | Carbamoylation | Depletion of cellular thiols, formation of adducts | nih.gov |

| Proteins (e.g., globin) | Covalent modification (adduct formation) | Altered protein function | acs.org |

| Enzymes with cysteine residues | Covalent modification | Enzyme inhibition | cambridge.orgacs.org |

| DNA (proposed for related compounds) | Binding to phosphate groups | Potential for genotoxicity | nih.govpreprints.org |

Inhibition of Enzyme Activities

Role in Biological Conjugation and Ligation Chemistry

The chemical properties of the phenylthiocarbamate group have been harnessed in the field of bioconjugation and ligation chemistry. acs.orgnih.gov This involves the specific and controlled joining of molecular fragments, which is a powerful tool for creating complex molecules like peptide conjugates and scaffolds. acs.orgnih.gov

Thiocarbamate ligation is a chemoselective method that relies on the reaction of a thiol, such as a cysteine residue in a peptide, with a phenylthiocarbamate component. acs.orgnih.gov This reaction is essentially a thiol-thioester exchange that proceeds efficiently in aqueous solution at neutral pH. acs.orgnih.gov A key advantage of this method is the stability of the resulting alkylthiocarbamate bond over a wide pH range. acs.org

The process has been optimized to be performed without the need for additives like thiophenol, which simplifies the purification process. acs.orgresearchgate.net The efficiency of the ligation reaction allows for the synthesis of bioconjugates in high purity and with good yields. acs.org

The formation of thiocarbamate-linked conjugates also has potential applications in the design of prodrug systems. acs.orgnih.gov The metabolic oxidation of N,N-dialkyl-S-thiocarbamates to their sulfoxide or sulfone derivatives, which are potent carbamoylating agents, could be exploited to release an active molecule in a targeted manner. acs.orgnih.gov

This ligation chemistry is considered complementary to other methods like thioether, thioester, or disulfide ligation, expanding the toolbox available to chemists for creating novel biomolecules. acs.org

Phytotoxicity Mechanisms and Agricultural Relevance (as a class of compounds, if applicable)

Thiocarbamates are a well-established class of herbicides used in agriculture for the control of annual grasses and some broadleaf weeds. k-state.edu Their primary mechanism of action, as discussed earlier, is the inhibition of lipid biosynthesis, specifically the elongation of very-long-chain fatty acids. nih.govoup.comk-state.edu This disruption of fatty acid synthesis interferes with the formation of epicuticular waxes, which are crucial for protecting the plant from environmental stress and controlling water loss. oup.cominra.fr

The symptoms of thiocarbamate phytotoxicity in susceptible plants include inhibition of germination and emergence, reduced growth, and leaf deformation. inra.fr At the cellular level, a decrease in the amount of epicuticular waxes is a key alteration. inra.fr

Thiocarbamate herbicides are typically incorporated into the soil and are absorbed by the emerging shoots and roots of weeds. k-state.eduinra.fr They are volatile and need to be incorporated into the soil soon after application to prevent loss. k-state.edu The uptake can occur from both the soil solution and the vapor phase. k-state.edu

The selectivity of thiocarbamate herbicides can be enhanced by the use of safeners, such as dichlormid (B166021), in certain crops like corn. nih.govk-state.edu Safeners work by increasing the metabolism of the herbicide in the crop plant to non-toxic substances, thus protecting it from injury while maintaining the herbicide's effectiveness against target weeds. nih.govnih.govk-state.edu This is achieved by elevating the levels of glutathione and glutathione S-transferase activity, which are involved in the detoxification of the thiocarbamate sulfoxides. nih.gov

The environmental fate of thiocarbamates is influenced by factors such as volatility, soil type, moisture, and microbial degradation. who.int Soil microorganisms play a significant role in their breakdown. who.int

Table 3: Phytotoxicity of Thiocarbamate Herbicides

| Aspect | Description | Reference |

|---|---|---|

| Primary Mechanism | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. | nih.govoup.comk-state.edu |

| Cellular Effect | Decrease in epicuticular waxes. | inra.fr |

| Visible Symptoms | Stunted growth, leaf deformation, inhibition of germination. | inra.fr |

| Application | Soil-incorporated for control of annual grasses and some broadleaf weeds. | k-state.edu |

| Selectivity | Can be enhanced with safeners in certain crops. | nih.govk-state.edu |

Structure Activity Relationship Sar Studies of S Butyl Phenylthiocarbamate and Analogs

Influence of Substituent Variations on Biological Activities

The biological activity of phenylthiocarbamates can be systematically modified by altering substituents on both the phenyl ring and the S-alkyl group. Research, primarily focused on herbicidal activity, has elucidated several key structural requirements for potency.

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the N-aryl ring significantly modulate the biological activity. Studies on N-aryl carbamates and thiocarbamates have shown that electron-withdrawing and hydrophobic groups can enhance efficacy. ucanr.edumdpi.com For instance, in a series of O-aryl N-alkyl-N-arylthiocarbamates, substituents at the 3- or 4-positions (meta or para) of the O-phenyl ring generally result in higher herbicidal activity against barnyardgrass compared to those at the 2-position (ortho). ucanr.edu

Excellent herbicidal activity has been observed with alkyl groups like 3-isopropyl and 3-tert-butyl. ucanr.edu This suggests that steric bulk and hydrophobicity at specific positions are favorable for activity. In one study, S-alkyl phenylthiocarbamates with a 3-isopropyl group on the phenyl ring were found to be the most active herbicides among the tested analogs. In addition to alkyl groups, halogens and trifluoromethyl groups have also demonstrated strong activity. ucanr.edu The introduction of a phenyl ring at the C-3 position of toxoflavin, a compound with a similar structural motif, improved its herbicidal activity. nih.gov

The following table summarizes the influence of various phenyl ring substituents on the herbicidal activity of thiocarbamate analogs.

| Substituent Group | Position on Phenyl Ring | Observed Effect on Herbicidal Activity | Reference |

|---|---|---|---|

| Isopropyl | 3- (meta) | High activity | ucanr.edu |

| tert-Butyl | 3- (meta) or 4- (para) | Excellent activity | ucanr.edu |

| Halogen (e.g., Cl, F) | 3- (meta) or 4- (para) | Strong activity | ucanr.edu |

| Trifluoromethyl (CF3) | - | Strong activity | ucanr.edu |

| Phenyl | - | Improved activity against certain weeds | nih.gov |

Variations in the S-Alkyl Chain: The alkyl group attached to the sulfur atom also plays a critical role in determining the biological profile of thiocarbamates. The length and branching of this alkyl chain can affect the compound's lipophilicity, which in turn influences its absorption, translocation, and interaction with the target site.

In studies of various thiocarbamate herbicides, the S-alkyl groups commonly include ethyl, propyl, and butyl isomers. ucanr.edu While S-butyl phenylthiocarbamate is the compound of interest, comparisons with other alkyl groups show that activity can be sensitive to chain length. For example, in a series of N-alkyl-N-(6-methoxy-2-pyridyl)-thiocarbamates, the N-methyl group showed the highest activity, indicating that smaller alkyl groups can sometimes be preferred at the nitrogen, a different position but still highlighting the importance of the alkyl substituent's nature. ucanr.edu In another study, a comparison of butyl isomers showed that the tert-butyl group could lead to reduced herbicidal activity in some contexts. datapdf.com The activity of different S-alkyl groups often follows a parabolic relationship, where activity increases up to an optimal chain length and then decreases as the chain becomes too long, which can negatively affect water solubility and transport.

The table below illustrates the effect of varying the alkyl chain on the activity of thiocarbamate analogs.

| Alkyl Group | Compound Class | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Ethyl, Propyl, Butyl, Isobutyl | Thiocarbamate Herbicides | Commonly used, indicating effective activity | ucanr.edu |

| Propyl | Tillam, Vernam (herbicides) | Effective herbicidal activity | ucanr.edu |

| tert-Butyl | Benzoylpyrazole Herbicides | Enhanced grass weed activity | nih.gov |

| Methyl | N-alkyl-N-(6-methoxy-2-pyridyl)-thiocarbamates | Highest activity in the series | ucanr.edu |

Stereochemical Considerations in Biological Interactions

Stereochemistry is a critical factor in the biological activity of many pesticides, as biological macromolecules like enzymes and receptors are chiral environments. ijpsr.com The presence of one or more chiral centers in a molecule can lead to the existence of stereoisomers (enantiomers and diastereomers), which, despite having the same chemical formula and connectivity, can exhibit significantly different biological activities, metabolic fates, and toxicological profiles. ijpsr.commichberk.com

For this compound, the "S-butyl" group can exist as two enantiomers if it is a sec-butyl group (butan-2-yl). These enantiomers, (R)- and (S)-, can interact differently with the active site of a target enzyme. One enantiomer may fit perfectly into the binding site, leading to high activity, while the other may fit poorly or not at all, resulting in low or no activity. ijpsr.com This principle of stereoselectivity is well-documented for many classes of pesticides. michberk.com For example, the fungicidal activity of the chiral triazole prothioconazole (B1679736) resides predominantly in the (R)-(-)-enantiomer, which is 9 to 18 times more effective than its (S)-(+)-counterpart. michberk.com

While specific studies on the differential activity of the stereoisomers of this compound are not extensively documented in the reviewed literature, the general principles of stereochemistry in agrochemicals strongly suggest that such differences are likely to exist. mdpi.comnih.gov The spatial arrangement of the butyl group and the phenyl ring could be pivotal for the correct orientation within a biological target. nih.gov Research on other chiral compounds has shown that changes in stereochemical configuration can lead to statistically significant differences in biological activity and even different mechanisms of action. acs.org Therefore, evaluating individual stereoisomers is essential for developing more effective and potentially safer chemical agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable tools in drug discovery and agrochemical research for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govnih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find the best-fitting equation that relates these descriptors to the observed biological activity. tandfonline.com Descriptors can be categorized into several types:

Electronic: Describing the distribution of electrons (e.g., HOMO/LUMO energies, partial charges).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the water-fearing character of the molecule (e.g., LogP).

Topological: Describing the connectivity and branching of atoms.

For thiocarbamates and related compounds, QSAR studies have been employed to understand the structural requirements for their biological activities, including herbicidal and acetylcholinesterase inhibitory effects. nih.govresearchgate.net A 3D-QSAR study on a diverse set of organophosphate and carbamate (B1207046) compounds revealed that interactions such as hydrogen bonding and π-π stacking are critical for potent inhibition of acetylcholinesterase. nih.govresearchgate.net

Although a specific QSAR model for this compound was not identified in the reviewed literature, studies on analogous herbicides provide insight into the likely influential parameters. For example, a QSAR study on a series of protoporphyrinogen (B1215707) IX oxidase (PPO) inhibiting herbicides found that both electronic and steric properties were significant predictors of activity. nih.gov Another QSAR analysis of herbicidal compounds derived from turpentine (B1165885) indicated that the heat of formation (a quantum-chemical descriptor) was a key feature in the model. mdpi.com For various carbonyl herbicides, including thiocarbamates, models have been built to predict soil sorption, a key environmental fate parameter that is also influenced by molecular structure. uncst.go.ug

The table below summarizes descriptors commonly used in QSAR models for pesticides and related compounds, which would be relevant for modeling this compound and its analogs.

| Descriptor Type | Specific Descriptor Example | Potential Significance for Activity | Reference |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the target site. | nih.govresearchgate.net |

| Electronic | HOMO/LUMO Energies, Atomic Charges | Relates to the molecule's reactivity and ability to engage in electronic interactions with the target. | nih.gov |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the binding site of the target. | tandfonline.com |

| Quantum-Chemical | Heat of Formation (ΔHf) | Reflects the stability of the molecule and can be correlated with its reactivity. | mdpi.com |

Organotin(IV) Complexes Incorporating N-Butyl-N-Phenyldithiocarbamate Ligands

Organotin(IV) compounds, characterized by a tin atom bonded to at least one carbon atom, have garnered significant interest due to their structural diversity and biological activities. preprints.orgsemanticscholar.org When complexed with dithiocarbamate (B8719985) ligands, such as N-butyl-N-phenyldithiocarbamate, these compounds exhibit a synergy of properties, where the ligand modulates the biological activity and transport of the organotin moiety. preprints.orgfrontiersin.orgencyclopedia.pub The general formula for these complexes is typically R'nSn(S2CNR'R")4−n, where R is an alkyl or aryl group. preprints.orgsemanticscholar.orgnih.govmdpi.com

The synthesis of organotin(IV) N-butyl-N-phenyldithiocarbamate complexes is most effectively achieved through an in situ method. encyclopedia.pubpreprints.org This approach is preferred because the dithiocarbamate ligand is often unstable at temperatures above 4°C and cannot be easily isolated in solid form. encyclopedia.pubmdpi.compreprints.org The synthesis involves a nucleophilic addition reaction between N-butylaniline (a secondary amine) and carbon disulfide in a cold solvent like ethanol. encyclopedia.pubpreprints.org This reaction is exothermic and produces the dithiocarbamic acid intermediate. preprints.org

An organotin(IV) chloride salt is then added dropwise to the stirred ligand mixture. encyclopedia.pub The labile chloride ions are readily displaced by the dithiocarbamate ligand. preprints.orgpreprints.org The stoichiometry of the reaction depends on the starting organotin salt; a 1:2 molar ratio is typically used for diorganotin(IV) dichlorides, while a 1:1 ratio is used for triorganotin(IV) chlorides. preprints.orgnih.gov In some variations of the method, a base such as an ammonia (B1221849) solution is added to facilitate the reaction. preprints.orgnih.govpreprints.org This method consistently produces yields greater than 50%. mdpi.com

Table 1: Key Steps in the In Situ Synthesis of Organotin(IV) N-Butyl-N-Phenyldithiocarbamate Complexes

| Step | Description | Key Parameters |

| 1. Ligand Formation | Nucleophilic addition of carbon disulfide to N-butylaniline in a cold solvent. | Temperature < 4°C, Exothermic reaction |

| 2. Complexation | Dropwise addition of organotin(IV) chloride solution to the ligand mixture. | Molar ratio (e.g., 1:2 for R₂SnCl₂, 1:1 for R₃SnCl) |

| 3. Product Formation | Displacement of chloride ions by the dithiocarbamate ligand to form the final complex. | Stirring to ensure complete reaction |

The N-butyl-N-phenyldithiocarbamate ligand exhibits versatile coordination behavior, binding to the central tin(IV) atom in several modes:

Monodentate: The ligand binds to the tin atom through only one of its sulfur atoms. preprints.orgnih.gov This mode is less common for diorganotin(IV) complexes but has been observed. mdpi.com The crystal structure of triphenyltin(IV) N-butyl-N-phenyldithiocarbamate shows the ligand coordinating in a monodentate fashion. nih.gov

Bidentate: Both sulfur atoms of the dithiocarbamate group coordinate to the tin atom, forming a four-membered chelate ring. preprints.orgnih.gov This is a common coordination mode.

Anisobidentate: This is a form of bidentate coordination where the two sulfur atoms are bonded to the tin atom at unequal distances (asymmetric bonding). preprints.orgnih.govpreprints.org This results in one shorter, stronger Sn-S bond and one longer, weaker Sn-S interaction. mdpi.compreprints.orgnih.gov

The specific binding mode can be inferred from spectroscopic data, particularly infrared (IR) spectroscopy. The thioureide ν(C-N) and ν(C-S) stretching frequencies are diagnostic. A single, sharp band for the ν(C-S) stretch around 1000 cm⁻¹ typically indicates a symmetric bidentate coordination, whereas a splitting of this band suggests a monodentate mode. mdpi.comnih.gov

Tetrahedral: A four-coordinate geometry is often seen in triorganotin(IV) complexes where the dithiocarbamate ligand binds in a monodentate fashion. nih.gov However, weak interactions with the second sulfur atom can lead to a distorted tetrahedral geometry. mdpi.compreprints.org

Trigonal Bipyramidal: Five-coordinate geometries are common for triorganotin(IV) derivatives or diorganotin(IV) complexes where one ligand is monodentate. mdpi.comnih.govbsmiab.org The structure is often distorted from the ideal geometry. mdpi.com

Octahedral: Six-coordinate geometries are most common for diorganotin(IV) complexes, such as (C₄H₉)₂Sn[S₂CN(C₄H₉)(C₆H₅)]₂, where two bidentate ligands coordinate to the tin center. preprints.orgbsmiab.org These structures often exhibit a distorted octahedral arrangement due to the small bite angle of the dithiocarbamate ligand. mdpi.com

Table 2: Geometries of Representative Organotin(IV) N-Butyl-N-Phenyldithiocarbamate Complexes

| Compound Formula | Organic Groups (R) | Coordination No. | Geometry | Reference |

| (C₆H₅)₃Sn[S₂CN(C₄H₉)(C₆H₅)] | Triphenyl | 4 | Distorted Tetrahedral | preprints.orgnih.gov |

| (CH₃)₂Sn[S₂CN(C₄H₉)(C₆H₅)]₂ | Dimethyl | 5 or 6 | Distorted Trigonal Bipyramidal / Octahedral | bsmiab.orgresearchgate.net |

| (C₄H₉)₂Sn[S₂CN(C₄H₉)(C₆H₅)]₂ | Dibutyl | 6 | Distorted Octahedral | nih.govbsmiab.org |

| (C₆H₅)₂Sn[S₂CN(C₄H₉)(C₆H₅)]₂ | Diphenyl | 5 or 6 | Distorted Trigonal Bipyramidal / Octahedral | bsmiab.org |

The biological activity of organotin(IV) dithiocarbamate complexes stems from a synergistic effect between the organotin(IV) cation and the dithiocarbamate ligand. frontiersin.org The ligand enhances the lipophilicity of the complex, facilitating its transport across biological membranes. frontiersin.orgpreprints.org Once inside the cell, these complexes can interact with various biological targets.

One primary proposed mechanism is the interaction with DNA. frontiersin.org Depending on their structure, these complexes can bind to DNA through intercalation (inserting between the base pairs) or by binding to the major or minor grooves. frontiersin.orgbsmiab.org This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. pjoes.com

Additionally, these compounds are known to interact with enzymes and other proteins. The sulfur atoms in the dithiocarbamate ligand can bind to cellular thiols, such as cysteine residues in proteins, thereby modulating enzyme activity. pjoes.com Some organotin complexes have been shown to induce cell death by generating reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis. bsmiab.org

The biological efficacy of organotin(IV) dithiocarbamate complexes is heavily dependent on their chemical structure. encyclopedia.pub Key structure-activity relationships have been identified:

Nature of Organic Groups on Tin: The type and number of organic substituents (alkyl or aryl) on the tin atom are critical. bsmiab.org Generally, the cytotoxicity follows the order: R₃SnX > R₂SnX₂ > RSnX₃. researchgate.net However, for dithiocarbamate complexes, di-substituted compounds often show potent activity. researchgate.netpjoes.com Phenyl-substituted complexes tend to be more active than alkyl-substituted ones, which may be due to enhanced lipophilicity and the ability of the planar phenyl groups to engage in π-π stacking interactions with biological targets like DNA bases. bsmiab.orgpjoes.com

Lipophilicity: Increased lipophilicity generally leads to greater biological activity by enhancing the complex's ability to cross cell membranes. bsmiab.orgpjoes.com The length of the alkyl chains on both the tin atom and the dithiocarbamate ligand influences this property. Butyl and phenyl groups often confer optimal lipophilicity for cytotoxic effects. bsmiab.orgresearchgate.net

Mechanisms of Interaction with Biological Targets (e.g., DNA Binding and Intercalation, Interference with Phospholipid Metabolism, Enzyme Modulation)

Phenylthiocarbamates in Peptide Synthesis and Bioconjugation

The N-phenylthiocarbonyl group, a core feature of phenylthiocarbamates, has become a valuable tool in modern biochemistry, particularly in the fields of peptide synthesis and bioconjugation. nih.govacs.org This chemical moiety enables the design of novel, chemoselective ligation methods for creating complex peptide structures, peptidomimetics, and various bioconjugates. nih.govacs.orgresearchgate.net

Furthermore, phenylthiocarbamate chemistry is employed in chemoselective ligation to construct larger biomolecules. nih.gov These methods are designed to form stable bonds, such as thioethers or thiazolidines, between unprotected peptide fragments or between a peptide and another molecule (e.g., a protein, a fluorescent dye, or a drug molecule) under mild, aqueous conditions. nih.gov The N-phenylthiocarbonyl group can also serve as a temporary protecting group for amines during multi-step syntheses. nih.gov

Application of N-Phenylthiocarbonyl Group as a Protecting Group

The N-phenylthiocarbonyl group, a key structural component of this compound, has found applications in synthetic chemistry, particularly as a protecting group for amines in peptide synthesis. cambridge.orghracglobal.com A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, allowing other chemical transformations to occur selectively elsewhere in the molecule. wiley.com The N-phenylthiocarbonyl group can be introduced to the α-amino group of an amino acid or peptide. cambridge.org

Historically, the N-phenylthiocarbonyl group was explored as an alternative to the benzyloxycarbonyl (Cbz) group. cambridge.orghracglobal.com It was suggested that this group could be selectively removed under conditions that would not affect other sensitive functional groups within a peptide, such as aqueous alkalis. cambridge.orghracglobal.com However, its instability in the presence of various amines (like piperidine) and certain alkylating agents has limited its routine use for the stepwise synthesis of native peptides in solution. hracglobal.com Despite these limitations, the unique chemical properties of the N-phenylthiocarbonyl group have made it valuable in specific applications, such as the synthesis of modified or cyclic peptides. hracglobal.com

Table 1: Comparison of Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Characteristics |

|---|---|---|---|

| N-Phenylthiocarbonyl | - | Aqueous alkalis | Alternative to Cbz; sensitive to some amines. cambridge.orghracglobal.com |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis, strong acids | Widely used; hydrogenation can affect other groups. cambridge.org |

| tert-Butoxycarbonyl | Boc | Acidic media | Common in solid-phase synthesis; orthogonal to Fmoc. wiley.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Common in solid-phase synthesis; orthogonal to Boc. wiley.com |

Thiocarbamate Ligation Chemistry and Mechanism (Thiol-Thioester Exchange)

Thiocarbamate ligation is a chemoselective reaction that forms a thiocarbamate bond, which can be considered a bioisostere of a peptide bond. cambridge.org This ligation method is a valuable tool for creating complex peptides, peptidomimetics, and bioconjugates. pressbooks.pub The core of this chemistry is the reaction between a thiol (like a cysteine residue in a peptide) and a phenylthiocarbamate component. cambridge.org

The underlying mechanism of this ligation is a thiol-thioester exchange. cambridge.org This process proceeds efficiently in water at a neutral pH. cambridge.org Theoretical studies using Density Functional Theory (DFT) have helped to elucidate the mechanism, confirming that the thiol-thioester exchange is often the rate-determining step in related native chemical ligation (NCL) reactions. regulations.govfrontiersin.org The reaction proceeds via a concerted SN2-type displacement mechanism. frontiersin.org The facility of this exchange is influenced by steric hindrance around the carbonyl carbon and by electronic effects. regulations.gov Unlike a standard thioester linkage, the resulting thiocarbamate bond is stable over a wide pH range and does not undergo the S,N-acyl shift that can be a side reaction in native chemical ligation. cambridge.org

Table 2: Key Features of Thiocarbamate Ligation

| Feature | Description |

|---|---|

| Reaction Type | Thiol-Thioester Exchange cambridge.org |

| Mechanism | Concerted SN2 displacement frontiersin.org |

| Reactants | Thiol-containing molecule (e.g., Cysteine peptide), Phenylthiocarbamate cambridge.org |

| Key Bond Formed | Thiocarbamate (S-CO-NH) |

| Rate-Determining Step | Thiol-thioester exchange regulations.govfrontiersin.org |

| Product Stability | Stable over a wide pH range; no S,N-acyl shift. cambridge.org |

Synthesis of Secondary Amides from Thiocarbamate Precursors

A significant application of S-phenyl thiocarbamates, including structures related to this compound, is their use as precursors for the synthesis of secondary amides. epa.govacs.org This synthetic method is particularly useful for preparing amides that are difficult to access through more traditional routes. epa.govusda.gov The process involves the reaction of readily available and bench-stable S-phenyl thiocarbamates with Grignard reagents. epa.govagriculturejournals.cz This approach is broadly applicable for creating a diverse range of amide structures, including dipeptides. usda.gov

A notable feature of this synthesis is the potential for recycling the thiolate leaving group. epa.govacs.org Through an oxidative workup, the thiophenol byproduct can be converted to diphenyl disulfide. epa.govagriculturejournals.cz This disulfide can then be transformed back into a reactant needed for the initial thiocarbamate synthesis, making the process more sustainable. epa.govacs.org

Thiocarbamate Herbicides and Resistance Mechanisms

Thiocarbamate compounds are an established class of herbicides used to control germinating annual weeds, particularly grasses and some broadleaves, in various crops. regulations.govagriculturejournals.cz They are typically applied pre-emergence and act by inhibiting the early growth of seedlings. cambridge.orgregulations.gov A key aspect of their mode of action is that they are often pro-herbicides, meaning they require metabolic activation within the plant to become phytotoxic. pressbooks.pubacs.org This activation involves the sulfoxidation of the thiocarbamate to a more reactive thiocarbamate sulfoxide (B87167), which is the actual herbicidal agent. acs.orgagriculturejournals.cz The primary target of these sulfoxides is believed to be the inhibition of enzymes involved in fatty acid elongation, specifically the synthesis of very-long-chain fatty acids (VLCFAs). cambridge.orgnih.gov

The evolution of herbicide resistance in weeds is a major agricultural challenge, and it can occur through two primary categories of mechanisms: target-site resistance and non-target-site resistance. bioone.orggrdc.com.au

Target-Site Resistance Mechanisms in Weeds

Target-site resistance (TSR) occurs when there is a genetic modification at the herbicide's specific site of action. grdc.com.au This usually involves a mutation in the gene encoding the target protein, which prevents the herbicide from binding effectively, thereby rendering it harmless to the plant. grdc.com.auceon.rs

For thiocarbamate herbicides, whose primary target is the fatty acid elongase enzyme system, classic target-site resistance involving a mutation in the elongase gene is not the most commonly documented mechanism. agriculturejournals.cznih.gov Instead, a unique form of resistance has been observed in wild oat (Avena fatua) populations resistant to the thiocarbamate triallate (B1683234). pressbooks.pubagriculturejournals.cz This resistance is due to a metabolic loss-of-function. The resistant plants are significantly slower at converting the triallate pro-herbicide into its toxic sulfoxide form. pressbooks.pub Since both resistant and susceptible plants are equally sensitive to the synthetically produced sulfoxide, the resistance mechanism is the reduced activation of the herbicide, which can be considered a form of TSR as it affects the amount of active compound available to inhibit the target. pressbooks.pub This type of resistance was found to be conferred by two recessive nuclear genes, which may encode the sulfoxidase enzymes responsible for activation. pressbooks.pub

Non-Target-Site Resistance Mechanisms (e.g., Enhanced Metabolic Degradation via Cytochromes P450, GSH S-Transferases)

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without any alteration to the target protein itself. grdc.com.aunih.gov The most significant NTSR mechanism against thiocarbamates is enhanced metabolic degradation, where the resistant weed detoxifies the herbicide more rapidly than susceptible plants. nih.govresearchgate.net This metabolic resistance often involves two major enzyme superfamilies: cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov

Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently implicated in conferring resistance to a wide range of herbicides by catalyzing oxidative reactions that detoxify the herbicide molecule. hracglobal.comnih.gov Enhanced metabolism via CYPs has been identified as the basis for resistance to the thiocarbamate herbicide prosulfocarb (B1679731) in populations of Lolium rigidum. wiley.comnih.gov The use of CYP inhibitors, such as malathion (B1675926) or the organophosphate insecticide phorate, can reverse this resistance, demonstrating the critical role of these enzymes. wiley.comfrontiersin.org

Glutathione S-Transferases (GSTs): GSTs are another crucial family of detoxification enzymes. plos.org They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to the herbicide molecule (or its metabolite), rendering it non-toxic and facilitating its sequestration. frontiersin.orgnih.gov The herbicidally active thiocarbamate sulfoxides are effective substrates for GSTs. nih.gov The action of dichloroacetamide safeners, which protect crops like corn from thiocarbamate injury, relies on elevating the levels of both GSH and GST activity in the crop, thereby enhancing the detoxification of the thiocarbamate sulfoxide. acs.orgnih.gov Plant GSTs from the phi and tau classes, in particular, have been shown to be active in detoxifying thiocarbamate herbicides. uwa.edu.aunih.gov

Table 3: Key Enzymes Involved in Non-Target-Site Resistance to Thiocarbamates

| Enzyme Family | Abbreviation | Function in Resistance | Example |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | CYPs / P450s | Oxidative metabolism and detoxification of herbicides. nih.gov | Enhanced metabolism of prosulfocarb in Lolium rigidum. wiley.comnih.gov |

| Glutathione S-Transferases | GSTs | Conjugation of glutathione to the herbicide, leading to detoxification. nih.gov | Detoxification of thiocarbamate sulfoxides in maize, enhanced by safeners. acs.orgnih.gov |

Molecular Basis of Herbicide Selectivity and Evolution of Resistance

The selectivity of thiocarbamate herbicides—their ability to control weeds without harming the crop—is often based on differential metabolism. usda.govnih.gov Crop plants typically possess a greater inherent capacity to metabolize and detoxify the herbicide compared to susceptible weed species. usda.gov Herbicide safeners exploit this principle by specifically inducing the expression of detoxification enzymes, such as GSTs, in the crop, which further widens the selectivity margin. acs.orgusda.gov For instance, the safener dichlormid (B166021) protects barley but not wild oats from pebulate (B75496) by enabling the crop to maintain VLCFA synthesis in the herbicide's presence. nih.gov

The evolution of herbicide resistance is a clear example of natural selection, where the intense pressure of repeated herbicide applications selects for rare, pre-existing resistant individuals in a weed population. grdc.com.auucanr.edu For thiocarbamates, the evolutionary pathway can be complex. The resistance to triallate in wild oat, requiring two recessive mutations, evolved relatively slowly, appearing only after more than two decades of use. pressbooks.pub In contrast, continuous application of thiocarbamates in other contexts has been identified as a driving force in the evolution of multiple-herbicide resistance, where weeds develop broad-spectrum resistance to various herbicide classes through mechanisms like enhanced metabolism. nih.govusda.gov The selection of NTSR mechanisms, particularly those involving CYPs and GSTs, is a significant threat because these enzyme systems can often detoxify a wide range of chemical structures, leading to unpredictable cross-resistance to other herbicides, including those not yet commercialized. hracglobal.comnih.gov

Conclusion

S-butyl phenylthiocarbamate is a member of the well-established S-thiocarbamate class of organosulfur compounds. While specific research on this individual molecule is not extensive, its properties and potential applications can be understood within the broader context of phenylthiocarbamate and S-alkyl thiocarbamate chemistry. Its synthesis is straightforward, and its structure is amenable to standard analytical characterization. Drawing from the known herbicidal, fungicidal, and antiparasitic activities of its chemical relatives, this compound represents a compound of interest for further investigation in agrochemical and medicinal chemistry. Its role as a potential synthetic intermediate further underscores its relevance in the field of organic chemistry.

Advanced Analytical Methodologies for S Butyl Phenylthiocarbamate Research

Chromatographic Separation Techniques (e.g., HPLC of Derivatized Amino Acids)

Chromatographic techniques are essential for the separation and purification of S-butyl phenylthiocarbamate from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. For instance, commercial sources often specify a purity of ≥95% as determined by HPLC.

While the prompt mentions the HPLC of derivatized amino acids, a technique famously associated with the related compound phenyl isothiocyanate (Edman's reagent), the direct application of this compound for this specific purpose is not extensively documented in available literature. However, the principles of HPLC analysis are broadly applicable. A typical analysis would employ a reversed-phase method, which separates compounds based on hydrophobicity.

Given the hydrophobic nature of this compound, a C18 or C8 stationary phase column would be effective. ejgm.co.uk A more hydrophobic C4 column could also be suitable for analyzing the compound or its interactions with more complex, hydrophobic molecules. cellmosaic.com The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule absorbs UV light.

The development of a robust HPLC method is crucial for quality control, ensuring the compound is free of impurities, starting materials, or side-products before its use in further research. The technique's sensitivity and reproducibility make it indispensable for quantitative studies. ejgm.co.uk

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It serves two critical functions in the study of this compound: confirming its molecular weight and structure, and identifying its metabolites.

For structural confirmation, the mass of the molecular ion (M+) or a protonated molecule ([M+H]+) is determined. This compound (C11H15NOS) has a calculated molecular weight of approximately 209.31 Da. Analysis of its isomer, O-butyl phenylthiocarbamate, has shown a corresponding mass spectrometric result. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula.

Electron Impact (EI) ionization, a hard ionization technique, causes the molecular ion to break apart into characteristic fragment ions. acdlabs.com The resulting fragmentation pattern acts as a molecular fingerprint. For this compound, expected fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the sulfur atom, leading to the loss of a butyl radical (•C4H9) and the formation of a stable cation.

Cleavage of the thiocarbamate bond: Fragmentation can yield ions corresponding to the phenyl group or the butylthio group.

Rearrangements: Intramolecular rearrangements can lead to other characteristic fragment ions.

When coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying metabolites in complex biological samples. nih.govplos.org After a parent drug is administered, samples can be analyzed to find new peaks that correspond to potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions. By comparing the fragmentation patterns of the metabolites to the parent compound, the site of metabolic modification (e.g., oxidation, hydroxylation) can be pinpointed, providing crucial information on the compound's biotransformation. youtube.comresearchgate.net

| Fragment Ion (Structure) | m/z (Nominal) | Possible Origin |

|---|---|---|

| [C11H15NOS]•+ | 209 | Molecular Ion |

| [C7H5NS]•+ | 135 | Loss of Butene (C4H8) via rearrangement |

| [C6H5NHCS]+ | 121 | Loss of Butyl radical (•C4H9) |

| [C4H9S]+ | 89 | Cleavage of C-N bond |

| [C6H5]+ | 77 | Fragmentation of the phenyl portion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

While the specific crystal structure of this compound is not described in the searched literature, extensive crystallographic studies have been performed on very close analogs. Research on a series of enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates (where x represents various substituents on the phenyl ring) reveals key structural features likely shared with this compound. iucr.org

These key findings include:

Crystal System: The analogs crystallize in the monoclinic system with the chiral space group P21. iucr.org

Hydrogen Bonding: The molecules form centrosymmetric dimers in the crystal lattice through N—H⋯S hydrogen bonds, creating a characteristic R2(2)(8) ring synthon. iucr.org

Data from related dithiocarbamate (B8719985) complexes also show crystallization in monoclinic space groups, such as P2(1)/n, further highlighting the utility of this technique in the broader class of thiocarbamate compounds. researchgate.netnih.gov Obtaining the crystal structure of this compound would provide invaluable data for understanding its physical properties and for computational modeling studies.

| Compound | Crystal System | Space Group | Key Interaction | Reference |

|---|---|---|---|---|

| (S)-butan-2-yl N-(4-nitrophenyl)thiocarbamate | Monoclinic | P21 | N—H⋯S Hydrogen Bond Dimer | iucr.org |

| (S)-butan-2-yl N-(4-methoxyphenyl)thiocarbamate | Monoclinic | P21 | N—H⋯S Hydrogen Bond Dimer | iucr.org |

| (S)-butan-2-yl N-(4-fluorophenyl)thiocarbamate | Monoclinic | P21 | N—H⋯S Hydrogen Bond Dimer | iucr.org |

| (S)-butan-2-yl N-(4-chlorophenyl)thiocarbamate | Monoclinic | P21 | N—H⋯S Hydrogen Bond Dimer | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific NMR data for this compound were not found, published spectra for its isomer, O-butyl phenylthiocarbamate, provide a basis for predicting its spectral features. rsc.org The key difference in the ¹H NMR spectrum would be the chemical shift of the methylene (B1212753) (CH2) protons attached to the heteroatom. In O-butyl phenylthiocarbamate, the -O-CH2- protons appear at δ = 4.41 ppm. rsc.org For this compound, the -S-CH2- protons are expected to be shifted upfield (to a lower ppm value), typically appearing in the range of δ = 2.5–3.0 ppm, due to the lower electronegativity of sulfur compared to oxygen.

The ¹³C NMR spectrum is particularly informative. The thiocarbonyl carbon (C=S) is highly deshielded and appears at a characteristic downfield shift. For O-butyl phenylthiocarbamate, this peak is at δ = 190.4 ppm. rsc.org A similar downfield shift would be expected for this compound, consistent with values seen in related dithiocarbamates (δ = 198–204 ppm). researchgate.netnih.gov The remaining carbon signals for the butyl chain and the phenyl ring would allow for a full structural assignment.

| Nucleus | Type of Proton/Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | NH | 8.39 (singlet, broad) | rsc.org |

| Aromatic (C6H5) | 7.20 (multiplet) | ||

| -O-CH2- | 4.41 (triplet) | ||

| -CH2-CH2- | 1.48, 1.29 (multiplets) | ||

| -CH3 | 0.86 (triplet) | ||

| ¹³C NMR | C=S | 190.4 | rsc.org |

| Aromatic (C6H5) | 138.0, 129.1, 123.4, 118.8 | ||

| -O-CH2- | 71.2 | ||

| -CH2-CH2- | Not explicitly assigned | ||

| -CH3 | 15.5 |

Note: The data presented is for the isomer O-butyl phenylthiocarbamate. Chemical shifts for this compound will differ, particularly for the nuclei closest to the sulfur atom.

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Novel S-Butyl Phenylthiocarbamate Derivatives

The rational design of new molecules based on the this compound scaffold is a significant area of future research. This approach moves beyond traditional trial-and-error synthesis by using an understanding of structure-activity relationships (SAR) to create derivatives with enhanced or specific biological activities. The goal is to modify the parent structure to improve its efficacy, selectivity, and other pharmacological properties.

Research has demonstrated that introducing different functional groups onto the core structure of thiocarbamates can profoundly influence their activity. For instance, studies on butenolide-containing dithiocarbamates have shown that the placement of the dithiocarbamate (B8719985) side chain is critical for antitumor activity. tandfonline.com Similarly, the synthesis of hybrid molecules, which combine the thiocarbamate moiety with other pharmacologically active groups like 1,2,3-triazole and urea (B33335), has yielded compounds with potent antiproliferative activity against various cancer cell lines. bohrium.com One study successfully created 1-substituted piperazinecarbodithioates, demonstrating novel spermicidal, antifungal, and antitrichomonal activities. rsc.org

Future synthetic strategies will likely focus on:

Bioisosteric Replacement: Replacing parts of the this compound molecule, such as the phenyl ring or the butyl group, with other chemical groups that have similar physical or chemical properties. This can be done to modulate the molecule's interaction with biological targets. nih.gov The thiocarbamate bond itself is sometimes considered a bioisostere of the peptide bond. acs.org

Hybrid Molecule Synthesis: Combining the thiocarbamate scaffold with other known pharmacophores to create dual-action or synergistic compounds. This has been explored in the development of potential anticancer agents by creating hybrids of dithiocarbamate, 1,2,3-triazole, and urea. bohrium.com

Stereochemistry Control: Investigating the synthesis and activity of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives, as different spatial arrangements can lead to vastly different biological effects.

These design principles are guided by detailed research findings that link specific structural features to biological outcomes.

| Derivative Class | Synthetic Strategy | Observed Activity | Reference |

|---|---|---|---|

| Butenolide-dithiocarbamates | Attachment of dithiocarbamate side chains to a butenolide core. | Antitumor activity, highly dependent on the position of the side chain. | tandfonline.com |

| 1,2,3-Triazole-dithiocarbamate-urea hybrids | Molecular hybridization of three distinct pharmacophores. | Broad-spectrum anticancer activity with low toxicity to normal cells. | bohrium.com |

| 1-Substituted piperazinecarbodithioates | Design of double-edged spermicides. | Spermicidal, antifungal, and antitrichomonal activities. | rsc.org |

| Organotin(IV) N-butyl-N-phenyldithiocarbamate | Complexation with organotin(IV) moieties. | Potent cytotoxicity against human leukemia cell lines. | researchgate.net |

Exploration of New Biological Targets and Molecular Mechanisms

A critical avenue for future research is the identification of novel biological targets for this compound and its derivatives. While thiocarbamates are known to interact with various enzymes and proteins, a complete understanding of their molecular mechanisms is still lacking. The reactivity of the thiocarbamate group, particularly its ability to undergo S-oxidation, suggests that it can act as a carbamoylating agent, modifying biological macromolecules. acs.org

Metabolic activation is a key aspect of the mechanism for many thiocarbamates. In mammals and other organisms, the sulfur atom can be oxidized to form a thiocarbamate sulfoxide (B87167). acs.orgwho.intinchem.org This sulfoxide is often more reactive than the parent compound and can readily react with nucleophilic groups in proteins, such as the thiol group of cysteine residues in glutathione (B108866). acs.orginchem.org This process of carbamoylation can alter the function of enzymes and other proteins, leading to a biological effect.

Future investigations will likely focus on:

Proteomics and Target Identification: Using advanced proteomic techniques to identify the specific proteins that are modified by this compound or its metabolites in various cell types.

Enzyme Inhibition Studies: Screening derivatives against panels of enzymes to discover new inhibitory activities. For example, various dithiocarbamates have been identified as potent inhibitors of carbonic anhydrases, enzymes involved in tumorigenesis and glaucoma. tandfonline.comtandfonline.com

Signaling Pathway Analysis: Investigating how these compounds affect cellular signaling pathways. Dithiocarbamates have been shown to modulate pathways like NF-κB, which is involved in inflammation and cell survival. taylorandfrancis.com

Redox Biology: Exploring the pro-oxidant and antioxidant effects of thiocarbamates and how they influence the cellular redox state, which can impact a wide range of cellular processes. taylorandfrancis.com

Understanding these molecular interactions is crucial for developing drugs with higher specificity and for predicting potential off-target effects. For example, neurotoxicity associated with some dithiocarbamates has been linked to their ability to inhibit brain glycogen (B147801) phosphorylase by inducing the formation of a disulfide bond, which alters the enzyme's activity. nih.gov

Environmental Fate and Degradation Studies of Thiocarbamate Compounds

As with any chemical compound intended for widespread use, understanding the environmental fate and degradation of this compound and its derivatives is essential. Research on other thiocarbamate herbicides provides a solid foundation for these future studies. Generally, thiocarbamates are not considered persistent in the environment and are broken down through several mechanisms. who.int

The primary factors influencing the persistence of thiocarbamates in soil include:

Microbial Degradation: Soil microorganisms are a major contributor to the breakdown of thiocarbamate herbicides. who.intucanr.edu Bacteria and fungi can utilize these compounds as a source of carbon and nitrogen. nih.govgrafiati.comcapes.gov.br The proposed mechanism often involves hydrolysis at the ester linkage, forming a mercaptan and an amine, which are then further metabolized. inchem.org

Volatility: Thiocarbamates are volatile compounds, and evaporation from the soil surface is a significant pathway for their dissipation. who.int This loss is generally greater from moist soils compared to dry soils. who.intucanr.edu

Photodecomposition: Some degradation can occur due to exposure to sunlight. who.int

Chemical Hydrolysis: While stable under many conditions, the thiocarbamate linkage can be hydrolyzed, a process that is influenced by pH. ucanr.educanada.ca

Soil Properties: Factors such as soil type, moisture content, temperature, pH, and organic matter content all affect the rate of degradation and movement of these compounds. who.int

Future research specific to this compound should aim to quantify its degradation pathways and determine its half-life in various environmental compartments. Studies have shown that repeated application of certain thiocarbamate herbicides can lead to enhanced or accelerated biodegradation in soil, reducing their efficacy over time. grafiati.com Investigating whether this phenomenon occurs with this compound derivatives would be crucial for agricultural applications.

| Compound | Approximate Half-Life (Weeks) | Reference |

|---|---|---|

| EPTC (Eptam) | 1 | ucanr.edu |

| Vernolate (Vernam) | 1.5 | ucanr.edu |